gallium;(Z)-4-oxopent-2-en-2-olate
Description
Contextual Significance of Gallium Organometallic and Coordination Compounds
Organogallium chemistry, which studies compounds containing a carbon-to-gallium chemical bond, is a significant area of organometallic chemistry. wikipedia.org Though often toxic, these compounds have found use in organic synthesis. wikipedia.org The primary oxidation state for gallium in these compounds is Ga(III). wikipedia.org
Gallium compounds, in general, are crucial in main group chemistry, with applications in catalysis and materials science. numberanalytics.com Their utility stems from gallium's electronic configuration and its ability to form diverse bonds. numberanalytics.com The discovery of gallium was a notable event in chemistry, as it validated Mendeleev's periodic table. numberanalytics.com
Organometallic compounds of gallium are of particular interest for their potential as precursors for semiconducting materials like Gallium Arsenide (GaAs) and Gallium Nitride (GaN). numberanalytics.comlibretexts.org Volatile gallium compounds are suitable for techniques like metal-organic chemical vapor deposition (MOCVD) to grow thin films. libretexts.org
Overview of Gallium Acetylacetonate (B107027) in Advanced Materials Science Research
Gallium tris(acetylacetonato), also known as gallium acetylacetonate or Ga(acac)₃, is a key organometallic compound used extensively in advanced materials science. indium.comnanorh.com Its utility lies in its role as a precursor for creating highly pure and uniform gallium-containing thin films and nanomaterials. indium.comnanorh.com
One of its primary applications is in the production of gallium oxide (Ga₂O₃) thin films. indium.comwikipedia.org When heated, Ga(acac)₃ decomposes into Ga₂O₃, making it a valuable precursor for depositing these films on substrates like glass and silicon. indium.com These films are integral to various electronic and optoelectronic devices. nanorh.com Ga(acac)₃ is also employed in the synthesis of other important semiconductor materials, including:
Gallium Arsenide (GaAs) nanorh.com
Gallium Nitride (GaN) wikipedia.orgnanorh.com
Gallium Phosphide (GaP) indium.com
Gallium Sulfide (Ga₂S₃) indium.com
Furthermore, Ga(acac)₃ is utilized in the fabrication of quantum dots, such as those made from Ga₂S₃, which have applications in displays and lighting. indium.com Its role extends to the synthesis of nanocrystalline gallium oxide spinels for photocatalysis and battery cathodes, and in creating efficient electrocatalysts for hydrogen evolution reactions. sigmaaldrich.com
Historical Development and Contemporary Research Trajectories of Beta-Diketonate Gallium Complexes
Metal acetylacetonates, a class of β-diketonate complexes, have historical significance, being among the first recognized coordination compounds. researchgate.net Their unexpected volatility led to investigations during World War II for potential use in isotope separation. researchgate.net
β-diketone ligands, such as acetylacetone (B45752), are versatile in coordination chemistry and can stabilize metals in various oxidation states. rsc.orgresearchgate.net The resulting metal β-diketonates are typically stable, volatile, and soluble in organic solvents. prochemonline.com
Research into β-diketonate gallium complexes has evolved significantly. Early studies focused on their synthesis and basic properties. For instance, the heat of formation and the gallium-oxygen bond energy in tris(acetylacetonato)gallium were determined through reaction calorimetry. rsc.org Structural studies, such as the X-ray crystal structure of tris(acetylacetonato)gallium(III), revealed a nearly ideal octahedral arrangement of the oxygen atoms around the gallium atom. iucr.org
Contemporary research is exploring more complex applications and novel structures. For example, new gallium(II) derivatives stabilized by β-diketonate ligands have been synthesized, featuring direct gallium-gallium bonds. acs.org Researchers are also investigating curcumin-based β-diketo ligands for Ga³⁺, aiming to develop metal-based drugs that leverage the therapeutic activities of both the metal and the ligand. mdpi.com The stability and chelating ability of these complexes can be fine-tuned by modifying the ligand structure. mdpi.com Furthermore, the development of multitarget-directed gallium(III) tris(acyl-pyrazolonate) complexes that can induce ferroptosis in cancer cells represents a cutting-edge research direction. nih.gov
Compound Properties and Applications
| Property | Value |
| Chemical Formula | Ga(C₅H₇O₂)₃ wikipedia.org |
| Molecular Weight | 367.05 g/mol indium.com |
| Appearance | White crystalline powder indium.com |
| Crystal Structure | Monoclinic indium.com |
| Melting Point | 196–198 °C (decomposes) indium.comnanorh.com |
| Solubility | Soluble in organic solvents, insoluble in water indium.com |
| Gallium Content (Theoretical) | 19% indium.com |
| Application | Description |
| Thin Film Deposition | Precursor for gallium-containing thin films (e.g., Ga₂O₃, GaAs, GaN) via CVD and ALD. wikipedia.orgnanorh.com |
| Semiconductor Manufacturing | Used in the fabrication of semiconductor devices, including LEDs and laser diodes. nanorh.com |
| Quantum Dot Synthesis | Employed in the production of quantum dots like Ga₂S₃ for display technology. indium.com |
| Catalysis | Serves as a catalyst or catalyst precursor in organic synthesis, such as polymerization. nanorh.com |
| Nanomaterial Fabrication | Used to synthesize gallium-based nanoparticles and nanostructures for electronics and sensors. nanorh.com |
| OLEDs | Utilized in the synthesis of gallium-based compounds for light-emitting layers in OLEDs. nanorh.com |
| Batteries | Used to create a LiGa alloy layer on Li metal anodes to suppress dendrite formation in lithium-sulfur batteries. sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
gallium;(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Ga/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+3/p-1/b4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFGAHKYVJPQNQ-LNKPDPKZSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].[Ga+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].[Ga+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7GaO2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Methodologies for Gallium Acetylacetonate
Conventional Synthetic Routes to Tris(acetylacetonato)gallium(III)
The traditional synthesis of tris(acetylacetonato)gallium(III) often involves the reaction of a gallium source with acetylacetone (B45752) (Hacac) in a suitable solvent. One established method begins with dissolving high-purity gallium metal in a warm acid, such as concentrated nitric acid, to form an aqueous solution of a gallium salt. wm.edu To this solution, acetylacetone dissolved in water, often with the aid of a base like ammonium (B1175870) hydroxide (B78521), is added. wm.edu The base plays a crucial role in deprotonating the acetylacetone, facilitating its coordination to the Ga(III) ion. wm.eduthecreativechemist.org
The reaction can be summarized as: Ga³⁺ + 3 CH₃COCH₂COCH₃ + 3 NH₄OH → Ga(C₅H₇O₂)₃ + 3 NH₄⁺ + 3 H₂O
A critical step in this process is the slow, dropwise addition of the base to prevent the co-precipitation of gallium hydroxide (Ga(OH)₃). wm.edu The resulting crude Ga(acac)₃ precipitate can then be collected and purified.
Alternative conventional routes include the reaction of metal hydroxides, oxides, or carbonates with acetylacetone in an aqueous medium. google.comgoogle.com Another approach involves the reaction between a gallium salt and acetylacetone in a non-aqueous solvent, although this is limited by the solubility of the gallium salt in the chosen solvent. google.comgoogle.com The pH of the reaction medium is a key parameter for a successful synthesis, with a pH of around 5.5 being identified as suitable. google.com
Table 1: Overview of Conventional Synthesis Parameters
| Gallium Source | Reagents | Solvent | Key Condition | Ref. |
|---|---|---|---|---|
| Gallium metal | Nitric acid, Acetylacetone, Ammonium hydroxide | Water | Slow addition of base | wm.edu |
| Gallium salt | Acetylacetone | Non-aqueous solvent | Salt must be soluble | google.comgoogle.com |
Solvothermal Synthesis Approaches Utilizing Gallium Acetylacetonate (B107027) Precursors
Gallium acetylacetonate is a valuable precursor for the solvothermal synthesis of various gallium-based materials, particularly nanocrystalline metal oxides. mdpi.comsigmaaldrich.com Solvothermal synthesis involves heating the precursors in a solvent within a sealed vessel (autoclave) at temperatures above the solvent's boiling point, leading to the crystallization of the desired product. mdpi.com
This method has been successfully employed to produce mixed-metal gallium oxide spinels, such as Mn- and Fe-substituted γ-Ga₂O₃, and the first examples of chromium-gallium oxides. mdpi.comnih.gov In a typical procedure, Ga(acac)₃ is combined with other metal acetylacetonate precursors (e.g., Mn(acac)₃ or Fe(acac)₃) in an organic solvent like 2-propanol or 1,4-butanediol. mdpi.comnih.gov The mixture is then heated to temperatures around 240°C for an extended period. mdpi.comnih.govacs.org The resulting materials are often nanocrystalline, which can be advantageous for applications in catalysis or electronics due to their high surface-to-bulk ratio. mdpi.com
For instance, the synthesis of Mn-substituted Ga₂O₃ involved reacting Ga(acac)₃ and Mn(acac)₃ in 2-propanol, while Fe-substituted Ga₂O₃ was prepared using Ga(acac)₃ and Fe(acac)₃ in 1,4-butanediol. mdpi.comnih.gov Similarly, solid solutions of the oxyhydroxide Ga₅₋ₓAlₓO₇(OH) have been synthesized via a solvothermal reaction between Ga(acac)₃ and aluminum isopropoxide in 1,4-butanediol. nih.govacs.org Ga(acac)₃ has also been utilized as a precursor in the solvothermal synthesis of gallium oxynitride (GaON) nanosheets. scispace.com
Reactions of Gallium Alkoxides with Acetylacetone for Complex Formation
The reaction of gallium alkoxides with acetylacetone provides a non-aqueous route to gallium acetylacetonate complexes. This method allows for the synthesis of not only the fully substituted tris(acetylacetonato)gallium(III) but also partially substituted derivatives of the type Ga(OR)₃₋ₓ(acac)ₓ, where x can be 1, 2, or 3. cdnsciencepub.comcdnsciencepub.com
A common approach involves reacting a gallium alkoxide, such as gallium isopropoxide (Ga(O-i-Pr)₃), with a specific molar ratio of acetylacetone in a solvent like benzene (B151609). cdnsciencepub.com The reaction proceeds via the substitution of alkoxide groups with acetylacetonate ligands, liberating the corresponding alcohol (isopropanol in this case). cdnsciencepub.com The alcohol is typically removed from the reaction mixture azeotropically to drive the reaction to completion. cdnsciencepub.com
(i-C₃H₇O)₃Ga + x Hacac → Ga(i-C₃H₇O)₃₋ₓ(acac)ₓ + x i-C₃H₇OH
By controlling the stoichiometry of the reactants (i.e., the molar ratio of gallium alkoxide to acetylacetone), different derivatives can be selectively synthesized. cdnsciencepub.comcdnsciencepub.com For example, reacting gallium isopropoxide with one, two, or three moles of acetylacetone yields the mono-, di-, and tris-acetylacetonate complexes, respectively. These compounds are generally soluble in organic solvents and can be volatilized under reduced pressure. cdnsciencepub.comcdnsciencepub.com
Table 2: Synthesis of Gallium Acetylacetonate Derivatives from Gallium Isopropoxide
| Molar Ratio (Ga(O-i-Pr)₃ : Hacac) | Product | Ref. |
|---|---|---|
| 1 : 1 | Ga(O-i-Pr)₂(acac) | cdnsciencepub.comcdnsciencepub.com |
| 1 : 2 | Ga(O-i-Pr)(acac)₂ | cdnsciencepub.comcdnsciencepub.com |
Purity Control and Optimization in Synthetic Preparations
Achieving high purity is essential for the application of gallium acetylacetonate, especially in the electronics industry. indium.com Several strategies are employed during and after the synthesis to control purity and optimize the final product.
During conventional synthesis, as described in section 2.1, the slow addition of base is paramount to minimize the formation of gallium hydroxide (Ga(OH)₃) as an impurity. wm.edu Should any Ga(OH)₃ form, it can be removed after the initial precipitation. Since Ga(acac)₃ is soluble in solvents like benzene while Ga(OH)₃ is not, dissolving the crude product in benzene followed by filtration effectively separates the desired complex from the hydroxide impurity. wm.edu
Recrystallization is a critical final step for purification. A common method involves dissolving the crude Ga(acac)₃ in a minimal amount of a hot solvent in which it is soluble, such as toluene (B28343) or ethanol (B145695), and then inducing crystallization. wm.edumdpi.com This can be achieved by adding a second solvent in which the complex is insoluble (an anti-solvent), like petroleum ether, or by simply cooling the saturated solution. wm.edumdpi.com This process yields well-defined crystals, such as the white monoclinic crystals obtained from ethanol recrystallization. wm.edu
Finally, to ensure the complete removal of residual solvents from the purified crystals, the product is often dried under vacuum. wm.edu For instance, holding the freshly prepared Ga(acac)₃ under vacuum for an extended period removes any traces of ethanol from the recrystallization process. wm.edu The purity of the final product can be confirmed by its sharp melting point, which is reported to be in the range of 194-198°C. indium.comwm.edusigmaaldrich.com
Structural and Coordination Chemistry of Gallium Tris Acetylacetonato Complexes
Molecular Symmetry (D₃) and Isomorphism with Octahedral Tris(acetylacetonate)s
The gallium(III) acetylacetonate (B107027) molecule possesses a high degree of symmetry, specifically D₃ point group symmetry. wikipedia.orgsamaterials.com This structure consists of a central gallium ion coordinated to three bidentate acetylacetonate (acac) ligands. The resulting geometry is a distorted octahedron.
A key characteristic of Ga(acac)₃ is its isomorphism with other octahedral tris(acetylacetonate) complexes, such as those of aluminum(III), iron(III), and chromium(III). wikipedia.orgsamaterials.comresearchgate.net This means they share the same crystal structure, and one metal ion can be substituted for another within the crystal lattice to form solid solutions. researchgate.net This structural similarity allows for comparative studies across a range of metal centers, providing insights into how the central metal ion influences the properties of the complex.
Crystallographic Characterization of Gallium Acetylacetonate Phases
Gallium(III) acetylacetonate is known to crystallize in different polymorphic forms, with the monoclinic phase being the most commonly reported and stable form. indium.comwm.eduindium.com An orthorhombic crystalline form has also been identified, although it is more challenging to prepare in a pure state, often co-crystallizing with a large percentage of the monoclinic form. wm.edumaterialsproject.org The monoclinic crystals are typically described as white to pale yellow. cymitquimica.comstrem.com
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Ga(C₅H₇O₂)₃ | indium.com |
| Molecular Weight | 367.05 g/mol | indium.com |
| Appearance | White crystalline solid/powder | indium.com |
| Crystal System | Monoclinic | indium.comwm.eduindium.com |
| Melting Point | 196–198 °C | indium.comnanorh.com |
| Density | 1.42 g/cm³ | wikipedia.orgindium.com |
| Sublimation | 140°C / 10 mm Hg | strem.com |
Chelation and Coordination Environment of the Gallium Metal Center
The gallium atom is at the center of a pseudo-octahedral coordination environment, bonded to the six oxygen atoms from the three acac ligands. The Ga-O bonds within these complexes are a subject of significant study. In the hexacoordinate Ga(acac)₃, the average Ga-O bond distance has been reported to be 1.952(7) Å. acs.org This is longer than the Ga-O distances found in tetracoordinate gallium complexes, which are typically around 1.88-1.90 Å. acs.org The strength of this metal-ligand interaction has also been quantified through thermochemical studies.
| Parameter | Value | Reference |
|---|---|---|
| Average Ga-O Bond Distance | 1.952(7) Å | acs.org |
| Homolytic Ga-O Bond Energy (E'') | 48 ± 1 kcal/mol | rsc.org |
| Heterolytic Ga-O Bond Energy (E') | 251 ± 5 kcal/mol | rsc.org |
Vibrational spectroscopy (IR) studies further probe the Ga-O bond, with its stretching frequency being a key diagnostic tool. researchgate.net There is a correlation between the force constants of the M-O bond and the stability constants of M(acac)₃ complexes, indicating that stronger bonds lead to more stable complexes. researchgate.net
Hemilabile Coordination Studies of Gallium Complexes
Hemilability refers to the property of a polydentate ligand where one donor atom can readily dissociate from and re-associate with the metal center, while the other donor atoms remain firmly bound. wikipedia.org This creates a dynamic equilibrium where a coordination site can be temporarily vacated, facilitating reactions such as substrate binding or ligand exchange. wikipedia.orgwwu.edu
While the term "hemilabile" is not explicitly used in all studies of Ga(acac)₃, the kinetic behavior of the complex is consistent with this concept. The lability of the Ga-O bonds allows for ligand exchange reactions. Studies using proton magnetic resonance have investigated the kinetics of ligand exchange between Ga(acac)₃ and free acetylacetone (B45752) in solution. acs.org This exchange demonstrates that the chelate rings can open, with one Ga-O bond breaking temporarily, allowing for the eventual replacement of the entire ligand. This dynamic process is crucial for understanding the reactivity of Ga(acac)₃ as a catalyst precursor. The synthesis of mixed-ligand complexes, such as those containing both acetylacetonate and methyl acetoacetate, further illustrates the lability of the coordination sphere. cdnsciencepub.com
Stereochemical Considerations and Optical Activity Studies
Due to its D₃ symmetry, the Ga(acac)₃ complex is chiral, meaning it lacks a center of inversion or a plane of symmetry and is non-superimposable on its mirror image. wikipedia.orgwikipedia.org The complex can exist as a pair of enantiomers, designated as delta (Δ) and lambda (Λ). This is a common feature for octahedral tris-chelate complexes. researchgate.net
The separation of these enantiomers is challenging, but their existence raises important stereochemical questions. The process by which a sample of one enantiomer converts into a mixture of both is known as racemization. For Ga(acac)₃ and similar complexes, racemization is believed to occur through a ligand exchange mechanism. acs.org Kinetic studies of isotopic ligand exchange have provided insight into the pathways for this process. acs.org The exchange, and therefore the racemization, likely proceeds through an intermediate where one of the acetylacetonate ligands becomes monodentate (dangling), allowing for changes in the coordination geometry that invert the stereocenter. The rate of this process is a key measure of the complex's stereochemical stability.
Spectroscopic and Analytical Characterization Techniques in Gallium Acetylacetonate Research
Vibrational Spectroscopy (Infrared) for Ligand and Metal-Oxygen Vibrations
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental tool for characterizing the bonding within gallium acetylacetonate (B107027). The infrared spectrum of Ga(acac)3 reveals characteristic absorption bands that provide insights into the vibrations of the acetylacetonate (acac) ligands and the gallium-oxygen (Ga-O) bonds.
Hartree-Fock-Roothan calculations have been employed to interpret the IR spectra of metal acetylacetonates, including Ga(acac)3. iaea.orgosti.gov These theoretical studies, combined with experimental data, allow for the assignment of specific absorption bands. iaea.orgosti.gov A correlation has been established between the force constants of the metal-oxygen bond and the stability constants of the M(acac)3 complexes. iaea.orgosti.gov
The thermal decomposition of Ga(acac)3 to form gallium oxide (Ga₂O₃) can also be monitored using FTIR. The final calcined product exhibits characteristic bands for Ga₂O₃ at approximately 670 cm⁻¹ and 452 cm⁻¹, which are attributed to the Ga-O stretching vibrations in the oxide lattice. najah.edu
Table 1: Key Infrared Spectral Data for Gallium Acetylacetonate and its Decomposition Product
| Vibration Type | Compound | Wavenumber (cm⁻¹) | Reference |
| Ga-O stretching in Ga₂O₃ | Gallium Oxide | 669.99 | najah.edu |
| Ga-O stretching in Ga₂O₃ | Gallium Oxide | 452.46 | najah.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies, including Variable-Temperature NMR (VT-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of gallium acetylacetonate in solution. Gallium has two NMR-active isotopes, ⁶⁹Ga and ⁷¹Ga, both of which are quadrupolar and tend to produce broad signals. huji.ac.il Of the two, ⁷¹Ga is generally the preferred nucleus for NMR studies as it is more sensitive and yields narrower signals. huji.ac.il
¹H NMR spectroscopy is particularly useful for studying the acetylacetonate ligands. The ¹H NMR spectrum of a diamagnetic acetylacetonate complex can be used to assign the resonances of the ligand's protons. azom.com Furthermore, ¹H NMR can be employed to study the tautomerization of acetylacetone (B45752) itself, which exists in both keto and enol forms. azom.com The formation of gallium complexes with ligands like PQS has been verified using ¹H NMR, demonstrating shifts in the resonance signals upon complexation. nih.gov
Variable-temperature (VT) NMR is a valuable extension of the technique for studying dynamic processes such as isomerism. For instance, VT-¹H and ⁷¹Ga NMR have been used to investigate the mer-fac isomerization in gallium complexes with other ligands, where changes in the spectra with temperature indicate the interconversion between isomers. researchgate.net While specific VT-NMR studies on Ga(acac)₃ are not extensively documented in the provided context, the methodology is applicable to investigate its structural dynamics in solution.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Stoichiometry, and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition, stoichiometry, and oxidation states of the constituent elements in gallium acetylacetonate. rsc.org By analyzing the kinetic energies of photoelectrons emitted from a sample upon X-ray irradiation, the binding energies of core-level electrons can be determined, which are characteristic of each element and its chemical environment. rsc.org
For gallium compounds, the Ga 2p₃/₂ and Ga 3d₅/₂ photoelectron peaks are of particular interest. rsc.orgxpsfitting.com The binding energies of these peaks can be used to determine the oxidation state of gallium. rsc.org For instance, the Ga 3d binding energy for β-Ga₂O₃, the decomposition product of Ga(acac)₃, is found at approximately 20.3 eV to 20.5 eV. researchgate.netthermofisher.com XPS depth profiling, which involves sputtering the sample surface with an ion beam, can be used to analyze the stoichiometry and composition of thin films fabricated from gallium acetylacetonate. scirp.orgscirp.org
The analysis of a series of molecular gallium compounds by XPS allows for the generation of chemical speciation plots, also known as Wagner plots, which relate the binding energy to the Auger parameter. rsc.orgxpsfitting.com These plots provide deeper insights into the chemical state of the gallium center. rsc.org
Table 2: Representative XPS Binding Energies for Gallium Compounds
| Photoelectron Peak | Chemical State | Binding Energy (eV) | Reference |
| Ga 3d | β-Ga₂O₃ | ~20.3 | researchgate.net |
| Ga 3d₅/₂ | Ga₂O₃ | 20.5 | thermofisher.com |
| Ga 2p₃/₂ | Ga elemental | 1116.7 | thermofisher.com |
| Ga 2p₃/₂ | Ga₂O₃ | 1118.0 | thermofisher.com |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of compounds. While specific electron ionization or chemical ionization mass spectra for gallium acetylacetonate are not detailed in the provided search results, the general principles of the technique are applicable for its characterization. In a mass spectrometer, the molecule is ionized and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that can be used for molecular identification.
Thermal Analysis Techniques (Thermogravimetry/Differential Thermal Analysis - TG/DTA) for Decomposition Pathway Elucidation
Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are essential for understanding the thermal stability and decomposition pathway of gallium acetylacetonate. uni-siegen.de TG measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference, revealing endothermic and exothermic processes. uni-siegen.de
Studies on the isothermal decomposition of Ga(acac)₃ have been conducted using TG/DTA. najah.eduresearchgate.net The TG curve for unirradiated Ga(acac)₃ shows an initial slow degradation step between 50-100°C, attributed to the loss of moisture, which corresponds to an endothermic peak at 75°C in the DTA curve. researchgate.net A subsequent significant mass loss occurs with an endothermic peak at 220°C, indicating the degradation of the complex. researchgate.net This is followed by further degradation of intermediates and an exothermic peak around 310°C, which is associated with the oxidation process and the formation of gallium oxide (Ga₂O₃) as the final solid product. researchgate.netindium.com The decomposition is reported to begin around 300°C. indium.com
Table 3: Thermal Decomposition Events for Gallium Acetylacetonate
| Temperature Range/Peak | Technique | Observation | Process | Reference |
| 50-100°C (peak at 75°C) | TG/DTA | Slow mass loss, endothermic peak | Escape of moisture and volatile impurities | researchgate.net |
| Peak at 220°C | DTA | Endothermic peak | Degradation of Ga(acac)₃ | researchgate.net |
| Around 300-400°C | - | Decomposition | Formation of gallium oxide | indium.com |
| Peak at 310°C | DTA | Exothermic peak | Oxidation and formation of Ga₂O₃ | researchgate.net |
Advanced X-ray Spectroscopic Methods (XANES) for Electronic Structure and Oxidation State Analysis
X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), provides detailed information about the electronic structure and oxidation state of the absorbing atom. libretexts.orguu.nlresearchgate.net The Ga K-edge XANES is particularly sensitive to the local bonding geometry and oxidation state of gallium. chemrxiv.org
The energies and intensities of the 1s → 4p transitions in the absorption edge region are indicative of these properties. chemrxiv.org Gallium acetylacetonate is used as a Ga(III) standard material in XANES studies. chemrxiv.org Supported gallium catalysts, after calcination, exhibit a broad white line maximum in the Ga K-edge XANES spectra in the range of 10375–10380 eV, which is similar to that of Ga(III) standards like β-Ga₂O₃ and Ga(acac)₃. chemrxiv.org This demonstrates that XANES can effectively confirm the +3 oxidation state of gallium in the acetylacetonate complex. The technique is a powerful tool for probing the unoccupied electronic states and can distinguish between different coordination environments. uu.nlxrayabsorption.org
Secondary Ion Mass Spectrometry (SIMS) for Impurity and Atomic Density Profiling in Grown Films
Secondary Ion Mass Spectrometry (SIMS) is an extremely sensitive surface analysis technique used to determine the elemental and isotopic composition of the very near-surface region of a solid. dentonvacuum.com While not typically used for the bulk analysis of the gallium acetylacetonate compound itself, it is invaluable for characterizing thin films grown using Ga(acac)₃ as a precursor. dentonvacuum.com
In SIMS analysis, a primary ion beam sputters the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer. dentonvacuum.com This allows for the detection of trace impurities and the determination of atomic density profiles within the grown films. researchgate.net For instance, in the fabrication of gallium-containing semiconductor films, SIMS can be used to measure layer thicknesses and elemental concentrations, including dopants, with high depth resolution. researchgate.net The technique is capable of analyzing layers as thin as 1 nm, making it suitable for studying small variations in growth conditions and their impact on the resulting film. researchgate.net
Decomposition Kinetics and Thermochemical Investigations
Isothermal Decomposition Studies and Kinetic Modeling of Gallium Acetylacetonate (B107027)
The thermal decomposition of gallium acetylacetonate has been systematically studied under isothermal conditions in a static air environment. najah.eduresearchgate.net Investigations were conducted at operating temperatures of 160, 170, 180, and 190 °C. najah.eduresearchgate.netilo.org The kinetics of this decomposition process were analyzed using both model-fitting and model-free approaches to elucidate the reaction mechanism. najah.eduresearchgate.net
Through model-fitting analysis, it was determined that the decomposition behavior is best described by the phase-boundary controlled reaction model (R2). najah.eduresearchgate.netilo.orgresearchgate.net This model suggests that the reaction rate is governed by the advancement of a reaction interface at a constant velocity. The main decomposition step is thought to involve the loss of one molecule of acetone (B3395972) (CH₃COCH₃) and one molecule of acetylacetone (B45752) (CH₃COCH₂COCH₃), leading to the formation of intermediate species that subsequently disproportionate to form gallium(0). najah.edu This metallic gallium is then readily oxidized to gallium(III) oxide (Ga₂O₃) as the final solid product. najah.edu
Kinetic parameters, including the activation energy (Ea) and the pre-exponential factor (A), were calculated from the isothermal data. Model-free approaches confirmed that the activation energy is dependent on the extent of conversion (α), indicating a complex, multi-step decomposition process. najah.eduresearchgate.netilo.org
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Temperature Range | Isothermal operating temperatures for the study. | 160, 170, 180, 190 °C | najah.eduresearchgate.net |
| Atmosphere | The gaseous environment for the decomposition. | Static Air | najah.eduresearchgate.net |
| Best-Fit Kinetic Model | The mathematical model that best describes the reaction progress. | Phase-boundary controlled reaction (R2) | najah.eduilo.orgresearchgate.net |
| Final Solid Product | The solid material remaining after complete decomposition. | Gallium(III) Oxide (β-Ga₂O₃) | najah.edu |
Influence of Gamma Irradiation on Decomposition Pathways and Kinetic Parameters
To understand the effect of ionizing radiation on the stability of gallium acetylacetonate, samples were subjected to gamma (γ) irradiation before thermal analysis. najah.eduresearchgate.net Studies were performed on samples irradiated with a total γ-ray dose of 103 kGy. najah.eduresearchgate.netilo.org The isothermal decomposition of these irradiated samples was then compared to that of unirradiated samples under the same conditions. najah.edu
Thermodynamic Parameters of Formation and Atomization Enthalpies for the Compound
The standard enthalpy of formation (ΔH°f) for solid, monoclinic gallium acetylacetonate has been determined using reaction and combustion calorimetry. rsc.orgrsc.org These experiments provide crucial data on the energetic stability of the compound.
One calorimetric study determined the standard heat of formation to be -354.4 ± 1.5 kcal/mole. rsc.org Another independent measurement reported a value of -1476.0 ± 4.5 kJ/mol. rsc.org When converted to the same units (1 kcal = 4.184 kJ), the first value is approximately -1482.8 kJ/mol, showing good agreement between the two determinations.
From these fundamental thermodynamic quantities, enthalpy changes for gas-phase reactions can be derived. rsc.org These calculations are essential for understanding the intrinsic stability of the molecule, separate from its crystal lattice energy.
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔH°f), solid | -354.4 ± 1.5 | kcal/mol | rsc.org |
| Standard Enthalpy of Formation (ΔH°f), solid | -1476.0 ± 4.5 | kJ/mol | rsc.org |
| Gas-Phase Atomization Enthalpy (ΔHf.r.)* | –290 | kcal/mol | rsc.org |
| Gas-Phase Ionic Formation Enthalpy (ΔHf.i.)** | –1507 | kcal/mol | rsc.org |
*For the reaction: Ga(g) + 3C₅H₇O₂(g) → Ga(C₅H₇O₂)₃(g)
**For the reaction: Ga³⁺(g) + 3C₅H₇O₂⁻(g) → Ga(C₅H₇O₂)₃(g)
Experimental Determination and Theoretical Calculation of Metal-Oxygen Bond Energies
The strength of the coordinate bond between the gallium metal center and the oxygen atoms of the acetylacetonate ligands is a key factor in the compound's stability and reactivity. This metal-oxygen bond energy has been assessed through both experimental and theoretical approaches.
Experimental values are derived from thermochemical cycles that utilize the experimentally determined enthalpy of formation. rsc.orgwm.edu One study, using reaction calorimetry, calculated the homolytic gallium-oxygen bond energy (E″Ga–O) to be 48 ± 1 kcal/mol. rsc.org A separate investigation using bomb calorimetry found the energy of the gallium-oxygen bond to be 51.1 kcal/mol. wm.edu Another study reported a mean metal-oxygen bond enthalpy contribution, D(Ga—O), of 156.0 kJ/mol. rsc.org
These values, while derived from different experimental setups, provide a consistent picture of the Ga-O bond strength. The heterolytic bond energy (E′Ga–O), which describes the dissociation into ions, has also been calculated and is significantly higher, at 251 ± 5 kcal/mol. rsc.org
| Bond Energy Type | Value | Unit | Method | Reference |
|---|---|---|---|---|
| Homolytic Bond Energy (E″Ga–O) | 48 ± 1 | kcal/mol | Reaction Calorimetry | rsc.org |
| Gallium-Oxygen Bond Energy | 51.1 | kcal/mol | Bomb Calorimetry | wm.edu |
| Mean Bond Enthalpy (D(Ga—O)) | 156.0 | kJ/mol | Combustion Calorimetry | rsc.org |
| Heterolytic Bond Energy (E′Ga–O) | 251 ± 5 | kcal/mol | Reaction Calorimetry | rsc.org |
Gallium Acetylacetonate As a Precursor in Advanced Materials Synthesis
Chemical Vapor Deposition (CVD) of Gallium-Containing Thin Films
Gallium acetylacetonate (B107027), with the chemical formula Ga(C₅H₇O₂)₃, serves as a significant precursor in the synthesis of high-purity gallium-containing thin films. indium.com Its utility stems from its volatility and ability to decompose cleanly at elevated temperatures in the presence of an oxygen source, yielding gallium oxide (Ga₂O₃). indium.com This characteristic makes it a valuable compound for various chemical vapor deposition (CVD) techniques, enabling the growth of uniform thin films on substrates like glass and silicon. indium.com
Atomic Layer Epitaxy (ALE) for Gallium Oxide Thin Films
Atomic Layer Epitaxy (ALE), a subset of CVD, utilizes gallium acetylacetonate for the precise deposition of gallium oxide thin films. This technique involves sequential, self-limiting surface reactions. Gallium oxide thin films can be produced by combining gallium acetylacetonate with either water or ozone as the oxygen precursor. wikipedia.orgrsc.org
In a typical ALE process, the influence of deposition parameters such as pulse duration, growth temperature, and source temperature on the film growth is studied to achieve a self-controlled growth window. For instance, a self-controlled growth has been demonstrated at approximately 370°C. rsc.org While the films deposited using this method are generally amorphous and highly uniform, the choice of oxidizer plays a crucial role in the film's purity. rsc.org When water is used as the precursor, a considerable amount of carbon can be incorporated as an impurity. rsc.org In contrast, using ozone as the oxidizer leads to the deposition of stoichiometric Ga₂O₃ films. rsc.org
The density of Ga₂O₃ films prepared by ALE using gallium acetylacetonate and ozone as precursors has been reported to be 5.6 g/cm³. nih.gov It's noteworthy that while ALE with gallium acetylacetonate typically produces amorphous films, polycrystalline β-Ga₂O₃ can be achieved by annealing at temperatures between 700 and 1000 °C. aip.org
Mist Chemical Vapor Deposition (Mist CVD) for Gallium Oxide Phases (α-Ga₂O₃, β-Ga₂O₃, γ-Ga₂O₃)
Mist Chemical Vapor Deposition (Mist CVD) is a non-vacuum, solution-based technique that has proven effective for growing various phases of gallium oxide, including the metastable α-phase, on substrates like sapphire. nih.govnih.gov In this method, a precursor solution containing gallium acetylacetonate is atomized to form a mist, which is then transported to a heated substrate where the film deposition occurs. nih.gov
The versatility of Mist CVD allows for the selective growth of different Ga₂O₃ polymorphs, such as α-Ga₂O₃, β-Ga₂O₃, and γ-Ga₂O₃, by modifying the deposition conditions. mdpi.com For instance, α-Ga₂O₃, a metastable phase, can be efficiently grown on a sapphire substrate using this method. nih.gov The choice of gallium source influences the resulting film, with aqueous solutions of gallium acetylacetonate being commonly used. nih.gov To aid in its dissolution in water, hydrochloric acid is often added to the gallium acetylacetonate solution. nih.gov Research has indicated that the acetylacetonate complex itself may promote the growth of the α-Ga₂O₃ phase. mdpi.com
A study by Mondal et al. showed that using gallium acetylacetonate at a temperature of 600 °C resulted in the formation of mixed α and β phase Ga₂O₃ thin films. nih.gov The growth of a heteroepitaxial β-Ga₂O₃ thin film at 700 °C using a Ga precursor has also been reported. acs.org
Aerosol-Assisted Chemical Vapor Deposition (AACVD) for Oxide Film Fabrication
Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a variant of CVD that is particularly useful for precursors with low volatility. In this technique, a solution of the precursor is aerosolized and then transported to the heated substrate. Gallium acetylacetonate is a commonly employed precursor in AACVD for the fabrication of gallium oxide films. acs.org
For instance, tin-doped gallium oxide thin films have been synthesized via AACVD using gallium acetylacetonate and monobutyltin trichloride dissolved in methanol. nih.gov In a typical process, the precursor solution is atomized using a piezoelectric ultrasonic humidifier, and the resulting aerosol is carried by a nitrogen flow to a quartz substrate maintained at a temperature of 450 °C. acs.orgnih.gov The oxygen for the film formation is thought to originate from residual water in the solvent or the solvent itself, rather than from the decomposition of the acetylacetonate ligand. acs.org
AACVD offers several advantages, including low cost, simple equipment, and the ability to easily incorporate dopants. acs.org The properties of the resulting films can be tailored by adjusting the precursor concentrations and other deposition parameters. For example, in the synthesis of Sn-doped Ga₂O₃ films, varying the concentration of the tin precursor allows for control over the dopant concentration in the final film. acs.org
| AACVD Parameter | Value/Description |
| Gallium Precursor | Gallium acetylacetonate (Ga(acac)₃) |
| Solvent | Commercial dry methanol |
| Substrate | Quartz |
| Substrate Temperature | 450 °C |
| Carrier Gas | Nitrogen |
Spray Pyrolysis Methods for Gallium Oxide Thin Film Deposition
Spray pyrolysis is a cost-effective and scalable solution-based method for depositing thin films. rsc.org This technique involves spraying a precursor solution onto a heated substrate, where the droplets undergo evaporation and decomposition to form the desired film. rsc.org Gallium acetylacetonate is a suitable precursor for this method, often dissolved in a mixture of acetic acid and water to ensure its volatility during solvent evaporation, which facilitates a CVD-like growth and uniform coverage. ait.ac.at
Nanocrystalline Ga₂O₃ films have been successfully deposited on glass and various transparent conducting oxide substrates using this technique at moderate temperatures. rsc.org The deposition temperature is a critical parameter, with depositions typically carried out around 380°C. ait.ac.at The resulting Ga₂O₃ films have shown a band gap of approximately 4.91 eV. rsc.org
The spray pyrolysis method, especially when followed by a post-annealing process, can produce good quality crystalline Ga₂O₃ films. ipme.ru This approach is considered simpler for obtaining uniform films compared to other sol-gel methods like spin-coating. ipme.ru
| Spray Pyrolysis Parameter | Value/Description |
| Gallium Precursor | Gallium acetylacetonate (Ga(acac)₃) |
| Solvent | Acetic acid/water mixture |
| Deposition Temperature | ~380°C |
| Resulting Film | Nanocrystalline Ga₂O₃ |
Investigation of Growth Mechanisms and Phase-Selective Growth in Gallium Oxide Deposition
The growth mechanism of gallium oxide films via Mist CVD using acetylacetonated gallium source solutions has been systematically investigated. A proposed mechanism suggests that the acetylacetonate ligands anchor to the surface hydroxyls, and subsequently, Ga–O bonds are formed through a ligand exchange mechanism. researchgate.netaip.org This process is crucial for understanding how the precursor contributes to the film growth.
The phase of the deposited gallium oxide can be selectively controlled in Mist CVD by modifying the substrate and other growth conditions. mdpi.com While the acetylacetonate complex is thought to promote the growth of the α-Ga₂O₃ phase, the exact growth mechanism of Ga₂O₃ by Mist CVD is still not fully understood. mdpi.com
In MOCVD, the introduction of HCl has been shown to induce phase changes in Ga₂O₃ films grown on c-plane sapphire. By tuning the HCl flow rate, it is possible to synthesize pure β-Ga₂O₃, a mixture of β- and ε-Ga₂O₃, pure ε-Ga₂O₃, and a mixture of α- and ε-Ga₂O₃. kaust.edu.sa Density functional theory calculations suggest that HCl acts as a catalyst, reducing the relative energy differences between the various Ga₂O₃ phases and thus facilitating phase transformation. kaust.edu.sa
Role of Additives and Support Gases (e.g., HCl) in Film Quality and Growth Mode Control
Additives and support gases play a significant role in controlling the quality and growth mode of gallium oxide films deposited via CVD methods. Hydrochloric acid (HCl) has been identified as a key additive in Mist CVD for improving the quality of α-Ga₂O₃ films. nih.govmdpi.com
When using gallium acetylacetonate as a precursor in Mist CVD, the addition of HCl can lead to several beneficial effects. The growth rate of α-Ga₂O₃ films has been observed to increase with an increasing Ga supply rate, and this increase is further enhanced with a higher HCl supply rate, particularly when the Ga supply rate is above 0.1 mmol/min. nih.govmdpi.comnih.gov Furthermore, HCl support can improve the surface roughness of the films, especially at lower Ga supply rates (smaller than 0.07 mmol/min). nih.govmdpi.comnih.gov
It is suggested that HCl present in the reaction field influences the surface energy of the sapphire substrate through the formation of Al-Cl bonds and contributes to the stability of the crystalline phases. mdpi.com In the context of Mist CVD with a single solution chamber, HCl in the gallium acetylacetonate precursor solution is thought to affect the state of Ga in the solution. mdpi.com The use of HCl can also suppress the incorporation of carbon impurities into the film, leading to a more two-dimensional-like growth mode. mdpi.com However, at high Ga supply rates from gallium acetylacetonate, the HCl support may not be sufficient to prevent impurity incorporation, which can negate the improvement in surface roughness. nih.gov
| Effect of HCl in Mist CVD of α-Ga₂O₃ | Observation |
| Growth Rate | Increases with increasing HCl supply rate (at Ga supply > 0.1 mmol/min). nih.govmdpi.comnih.gov |
| Surface Roughness | Improved with HCl support (at Ga supply < 0.07 mmol/min). nih.govmdpi.comnih.gov |
| Impurity Incorporation | HCl can suppress carbon impurities. mdpi.com |
| Growth Mode | Can promote a 2D-like growth mode. mdpi.com |
Carbon Impurity Uptake and Reduction in Thin Film Growth
A significant challenge in the use of gallium acetylacetonate (Ga(acac)₃) for thin film deposition, such as in mist chemical vapor deposition (CVD), is the potential for carbon impurity incorporation. The Ga(acac)₃ molecule has a high carbon content, with 15 carbon atoms for each gallium atom. nih.gov This can lead to the presence of residual carbon in the grown films, which can adversely affect their electrical and optical properties.
Research has shown that the choice of oxidizing agent and other process parameters can significantly influence carbon contamination. For instance, when depositing gallium oxide thin films by atomic layer epitaxy (ALE) using Ga(acac)₃, the use of water as an oxidizer resulted in films with a considerable amount of carbon impurities. In contrast, employing ozone as the oxidizer yielded stoichiometric Ga₂O₃ films with reduced carbon content.
Another approach to mitigate carbon impurity is through the use of additives during the growth process. Studies on the growth of α-Ga₂O₃ by mist CVD have demonstrated that HCl support can suppress the incorporation of carbon impurities into the film. nih.gov This reduction in carbon concentration is believed to result in a more two-dimensional-like growth mode and improved surface roughness of the thin films. nih.gov
| Deposition Method | Precursors | Key Finding | Reference |
|---|---|---|---|
| Atomic Layer Epitaxy (ALE) | Ga(acac)₃ and Water | Resulted in considerable carbon impurity in the films. | |
| Atomic Layer Epitaxy (ALE) | Ga(acac)₃ and Ozone | Produced stoichiometric Ga₂O₃ films with reduced carbon. | |
| Mist Chemical Vapor Deposition (Mist CVD) | Ga(acac)₃ with HCl support | Suppressed the incorporation of carbon impurities, improving surface roughness. | nih.gov |
Fabrication of Gallium Nitride (GaN) Nanostructures
Gallium acetylacetonate is a key precursor in the synthesis of gallium nitride (GaN) nanostructures, which are of great interest for applications in optoelectronic devices due to their wide bandgap of 3.4 eV.
A significant advantage of using gallium acetylacetonate is its ability to facilitate the growth of high-purity GaN nanowires at temperatures lower than those typically required for other methods. Catalytic growth of GaN nanowires has been successfully achieved at temperatures as low as 620 °C and 750 °C using Ga(acac)₃ and ammonia gas. The successful synthesis at these lower temperatures is attributed to the sufficient supply of gallium precursor provided by the decomposition of gallium acetylacetonate.
In these processes, a catalyst such as Nickel (Ni) is used on a substrate like Si(100). The growth often follows a vapor-liquid-solid (VLS) mechanism, resulting in straight, single-crystal GaN nanowires with diameters ranging from 15 to 60 nm. These nanowires exhibit photoluminescence with a UV emission peak in the range of 360 to 420 nm at room temperature.
The temperature during the synthesis process is a critical parameter that controls the morphology and characteristics of the resulting one-dimensional GaN nanostructures. By adjusting the temperature, researchers can influence the growth mechanism and the final structure of the nanowires.
For example, at 750 °C, the growth of straight single-crystal GaN nanowires has been observed to follow the formation of vermicular-like nanowires. The ability to synthesize GaN nanowires at a relatively low temperature of 620 °C using a Ni catalyst is possible under conditions with a sufficient supply of precursors, for which gallium acetylacetonate is well-suited. The photoluminescence spectra of these nanowires confirm their optical properties, which are crucial for optoelectronic applications.
| Parameter | Details | Reference |
|---|---|---|
| Gallium Precursor | Gallium acetylacetonate (Ga(acac)₃) | |
| Nitrogen Source | Ammonia gas (NH₃) | |
| Catalyst | Nickel (Ni) | |
| Substrate | Si(100) | |
| Growth Temperatures | 620 °C and 750 °C | |
| Nanowire Diameter | 15-60 nm | |
| Photoluminescence | UV emission peak from 360 to 420 nm |
Synthesis of Gallium-Based Nanoparticles and Quantum Dots
Gallium acetylacetonate also serves as a versatile precursor for the creation of various gallium-based nanoparticles and quantum dots with specific electronic and optical properties.
A convenient route to producing mixed-metal spinels based on substituted γ-Ga₂O₃ is through solvothermal synthesis using metal acetylacetonate precursors. This method involves reactions in organic solvents, such as alcohols, at elevated temperatures, for instance, 240 °C.
This approach has been successfully used to create new nanocrystalline oxides of chromium, manganese, and iron. For example, a manganese-substituted gallium oxide with a chemical composition close to MnGa₂O₄ has been synthesized using Ga(acac)₃ and Mn(acac)₃ as precursors in 2-propanol. This solvothermal method allows for the formation of spinels with different cation distributions compared to those produced by traditional high-temperature solid-state synthesis.
Gallium acetylacetonate is an effective precursor for the synthesis of various quantum dots (QDs). For instance, it can be combined with sulfur to produce gallium sulfide (Ga₂S₃) quantum dots, which are well-suited for applications in photonics and optoelectronics due to their approximate bandgap of 3.30 eV. semiconductor-today.comelectronicsmedia.info
Furthermore, Ga(acac)₃ is utilized in the preparation of other important quantum dots, including:
Gallium Arsenide (GaAs) semiconductor-today.comelectronicsmedia.info
Gallium Phosphide (GaP) semiconductor-today.comelectronicsmedia.info
Gallium Indium Phosphide (GaInP) semiconductor-today.comelectronicsmedia.info
The use of gallium acetylacetonate in the synthesis of InGaP alloy structures has been shown to enable access to the blue range of emission, around 475 nm. rsc.org These quantum dots have potential applications in the field of quantum photonics. semiconductor-today.comelectronicsmedia.info
| Material | Synthesis Method | Key Features/Applications | Reference |
|---|---|---|---|
| Nanocrystalline Gallium Oxide Spinels (e.g., MnGa₂O₄) | Solvothermal Synthesis | Different cation distributions compared to solid-state synthesis. | |
| Gallium Sulfide (Ga₂S₃) QDs | Combination with a sulfur source | Approximate bandgap of 3.30 eV; suitable for photonics and optoelectronics. | semiconductor-today.comelectronicsmedia.info |
| Gallium Arsenide (GaAs) QDs | Precursor-based synthesis | Potential applications in quantum photonics. | semiconductor-today.comelectronicsmedia.info |
| Gallium Phosphide (GaP) QDs | Precursor-based synthesis | Potential applications in quantum photonics. | semiconductor-today.comelectronicsmedia.info |
| Gallium Indium Phosphide (GaInP) QDs | Precursor-based synthesis | Enables emission in the blue range (~475 nm). | semiconductor-today.comelectronicsmedia.inforsc.org |
Surface Functionalization Applications via Gallium-Containing Compound Deposition
Gallium acetylacetonate, formally known as gallium;(Z)-4-oxopent-2-en-2-olate, serves as a critical precursor for modifying and enhancing material surfaces through the deposition of gallium-containing compounds. This process, known as surface functionalization, is employed to alter surface properties such as conductivity, reactivity, or adhesion. nanorh.com The compound is particularly valued in advanced deposition techniques for growing highly pure and uniform thin films, most notably gallium oxide (Ga₂O₃), on substrates like silicon and glass. indium.com Its utility stems from its thermal stability and its ability to decompose cleanly into gallium oxide when heated in the presence of oxygen. indium.com
Several high-precision deposition methods utilize gallium acetylacetonate to achieve atomic-level control over film thickness and composition. These techniques are fundamental in the fabrication of semiconductor devices and optoelectronics. nanorh.com Key methods include:
Atomic Layer Deposition (ALD): A technique that builds films one atomic layer at a time, offering exceptional conformity and thickness control. Gallium acetylacetonate has been successfully used as a precursor in ALD (also referred to as Atomic Layer Epitaxy or ALE) to grow gallium oxide thin films. rsc.orgrsc.orgaip.org
Chemical Vapor Deposition (CVD): In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. nanorh.com Mist CVD is a specific variant where an aerosol of the precursor solution is used to grow films. nih.govmdpi.commdpi.com
Detailed Research Findings
Research into the use of gallium acetylacetonate for surface functionalization has yielded specific insights into how deposition parameters influence the properties of the resulting films.
In studies using Atomic Layer Epitaxy (ALE), gallium acetylacetonate was used with either water or ozone as the oxygen source to deposit gallium oxide films on silicon and glass substrates. rsc.orgrsc.org A self-controlled, uniform growth was achieved at around 370°C. rsc.orgrsc.org A significant finding was the impact of the oxygen precursor on film purity; films deposited using ozone were stoichiometric Ga₂O₃, whereas those grown using water contained considerable carbon impurities. rsc.org The resulting films were amorphous and highly uniform. rsc.org
More recent investigations have explored Mist Chemical Vapor Deposition (Mist CVD) for the growth of specific crystalline phases of gallium oxide, such as α-Ga₂O₃, on sapphire substrates. nih.govmdpi.commdpi.com One study systematically examined the effect of adding hydrochloric acid (HCl) to the gallium acetylacetonate precursor solution. nih.govmdpi.com The findings indicated that HCl support could significantly influence both the growth rate and the surface roughness of the α-Ga₂O₃ films. nih.gov While the growth rate generally increased with a higher gallium supply rate, the addition of HCl further enhanced this rate, especially at higher precursor concentrations. nih.govmdpi.com The study also noted that surface roughness could be controlled by the choice of precursor, gallium supply rate, and the use of HCl support. nih.gov
The following table summarizes key findings from deposition experiments using gallium acetylacetonate as a precursor to functionalize surfaces with gallium oxide.
| Deposition Method | Substrate(s) | Co-Precursor / Additive | Key Findings | Resulting Film Properties |
| Atomic Layer Epitaxy (ALE) | Silicon (100), Soda lime glass, Corning glass | Water or Ozone | Ozone produced stoichiometric Ga₂O₃ films, while water introduced carbon impurities. rsc.org | Amorphous, highly uniform Ga₂O₃ rsc.org |
| Mist Chemical Vapor Deposition (Mist CVD) | c-plane Sapphire | Hydrochloric Acid (HCl) | HCl support increased the film growth rate at higher precursor concentrations. nih.govmdpi.com | α-Ga₂O₃; Surface roughness could be controlled by deposition parameters. nih.gov |
These studies underscore the versatility of gallium acetylacetonate as a precursor. By carefully selecting the deposition technique and process parameters—such as temperature, co-precursors, and chemical additives—it is possible to functionalize surfaces with gallium oxide films tailored for specific qualities, including stoichiometry, crystallinity, and surface morphology. rsc.orgnih.gov
Catalytic Applications of Gallium Tris Acetylacetonato Complexes
Role as a Catalyst and Catalyst Precursor in Organic Synthesis
Gallium tris(acetylacetonato) has demonstrated its utility as both a direct catalyst and a precursor to catalytically active species in a variety of organic transformations. Its Lewis acidic nature, stemming from the electron-deficient gallium center, allows it to activate substrates and facilitate bond-forming reactions.
While extensive research has highlighted the catalytic prowess of other metal acetylacetonate (B107027) complexes, the specific applications of Ga(acac)₃ in a broad spectrum of organic reactions are an area of growing interest. Gallium(III) triflate, a related gallium catalyst, has shown significant efficiency in the Strecker reaction for the synthesis of α-aminonitriles, including their fluorinated analogs, from ketones and amines. nih.govnih.gov This reaction proceeds with high yields under mild conditions, and the catalyst can be recovered and reused, highlighting the potential of gallium-based catalysts in multicomponent reactions. nih.gov
Furthermore, the general class of metal(III) acetylacetonates, to which Ga(acac)₃ belongs, has been recognized for its catalytic activity. For instance, iron(III) acetylacetonate is a well-known catalyst for various cross-coupling reactions. While direct and extensive reports on Ga(acac)₃ in similar roles are less common, the analogous behavior of other M(acac)₃ complexes suggests a latent potential for gallium tris(acetylacetonato) in this domain.
The primary role of Ga(acac)₃ in organic synthesis often lies in its function as a stable, soluble, and convenient precursor for the generation of other catalytically active gallium species or gallium-containing materials. For example, it is used to synthesize gallium nitride (GaN) nanowires and nanoneedles at low temperatures, materials with significant applications in electronics and optoelectronics. wikipedia.org It also serves as a precursor for producing gallium oxide thin films via atomic layer epitaxy (ALE). wikipedia.org
Catalysis in Polymerization Reactions of Organic Monomers
The application of gallium tris(acetylacetonato) as a catalyst in the polymerization of organic monomers is an expanding field of study. Its potential lies in its ability to initiate and control the ring-opening polymerization (ROP) of cyclic esters and epoxides, leading to the formation of biodegradable and biocompatible polymers.
While the use of various metal complexes in ROP is well-established, the specific catalytic activity of Ga(acac)₃ is a subject of ongoing research. Studies on related gallium complexes have shown promise. For instance, certain gallium complexes have been demonstrated to be active catalysts for the ring-opening homopolymerization and copolymerization of lactide and ε-caprolactone.
The polymerization of lactide, derived from renewable resources, to produce polylactic acid (PLA) is of significant industrial importance. Similarly, the polymerization of ε-caprolactone yields polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) with numerous biomedical applications. The effectiveness of a catalyst in these reactions is determined by its ability to control the polymer's molecular weight and molecular weight distribution (polydispersity), as well as its stereoselectivity in the case of chiral monomers like lactide.
Although detailed studies focusing solely on Ga(acac)₃ for the polymerization of a wide array of monomers are not extensively documented in readily available literature, the known reactivity of other gallium complexes suggests that Ga(acac)₃ could serve as a viable catalyst or precatalyst in this domain. Its solubility in organic solvents and relative stability make it an attractive candidate for homogeneous catalysis in polymerization reactions. Further research is needed to fully elucidate its catalytic potential and mechanism in the polymerization of various organic monomers.
Electrocatalysis: Synthesis and Application of Gallium-Platinum Nanoparticles for the Hydrogen Evolution Reaction
A significant and promising application of gallium tris(acetylacetonato) is its use as a precursor in the synthesis of bimetallic nanoparticles, particularly gallium-platinum (Ga-Pt) nanoparticles, which have shown remarkable activity as electrocatalysts for the hydrogen evolution reaction (HER). sigmaaldrich.com The HER is a critical reaction in water splitting for the production of clean hydrogen fuel.
The synthesis of these advanced nanomaterials often involves the use of Ga(acac)₃ as a convenient and reliable source of gallium. One method involves the hot-solvent synthesis where Ga(acac)₃ and a platinum precursor are co-reduced in the presence of stabilizing agents to form GaPt₃ nanoparticles. sigmaaldrich.com Another approach is the galvanic replacement reaction where a liquid metal like galinstan (a gallium-indium-tin alloy) reacts with a platinum salt, with Ga(acac)₃ being a potential source for introducing gallium into the system. researchgate.net
The resulting Ga-Pt nanoparticles exhibit enhanced electrocatalytic performance for the HER compared to pure platinum catalysts. rsc.org This enhancement is attributed to several factors, including the modification of the electronic structure of platinum by gallium, which can optimize the binding energy of hydrogen intermediates on the catalyst surface. uantwerpen.be The formation of an alloy between gallium and platinum can also lead to increased stability and resistance to poisoning. researchgate.net
The performance of these Ga-Pt electrocatalysts is typically evaluated by parameters such as the overpotential required to achieve a certain current density (a lower overpotential indicates higher efficiency) and the Tafel slope, which provides insight into the reaction mechanism. Research has shown that GaPd₂ nanomaterials, closely related to Ga-Pt systems, require an overpotential of only 24.3 mV to achieve a current density of 10 mA cm⁻², a performance that is competitive with many platinum-based catalysts. rsc.org The long-term stability of these catalysts is also a crucial factor, and GaPd₂ catalysts have demonstrated stable performance over thousands of cycles. rsc.org
The use of Ga(acac)₃ as a precursor for these high-performance electrocatalysts underscores its importance in the development of materials for a sustainable energy economy. The ability to precisely control the composition and structure of bimetallic nanoparticles through the choice of precursors like gallium tris(acetylacetonato) is key to unlocking even more efficient and robust catalysts for the hydrogen evolution reaction and other important electrochemical processes. uantwerpen.benih.govkeimzelle-magdeburg.delasphub.comrsc.org
Emerging Research Areas and Specialized Applications
Optoelectronic Device Fabrication
Gallium acetylacetonate (B107027) serves as a critical precursor in the fabrication of a range of optoelectronic devices. Its utility in this sector stems from its role in producing high-purity gallium-based semiconductor materials.
Application in LEDs, Laser Diodes, Photodetectors, and Organic Light-Emitting Diodes (OLEDs)
Gallium nitride (GaN) and its alloys are foundational materials for modern solid-state lighting and high-frequency electronics. europa.eu GaN-based devices, such as light-emitting diodes (LEDs) and laser diodes (LDs), have revolutionized the lighting and display markets with their high efficiency. asu.edu For instance, white LEDs fabricated from GaN can achieve luminous efficacies greater than 150 lm/W and external quantum efficiencies exceeding 60%. asu.edu
Gallium acetylacetonate is used to synthesize high-purity GaN nanowires and nanoneedles. wikipedia.org These nanostructures are integral to improving the performance of optoelectronic devices. europa.eu The use of Ga(acac)3 allows for the low-temperature growth of these high-purity materials, which is a significant advantage in manufacturing processes. wikipedia.org
In the realm of laser technology, GaN-based laser diodes have been pivotal, initially for applications like Blu-ray optical disc storage and later in high-power projection displays. csmantech.org Recent advancements have led to the development of high-power, high-efficiency continuous-wave laser diodes with wall-plug efficiencies over 40% and optical output powers exceeding 5 watts in both violet and blue wavelengths. csmantech.org These lasers are also being used to create high-brightness white light sources that are significantly more brilliant than conventional LEDs. csmantech.org
Furthermore, gallium arsenide (GaAs), another material whose fabrication can involve gallium precursors, is frequently used for high-speed optoelectronic devices like LEDs, laser diodes, and photodetectors. universitywafer.com The choice of substrate, such as sapphire or silicon carbide, is crucial as it affects the defect density and ultimately the luminous efficacy of the GaN-based devices. europa.eu
Energy Conversion and Storage Technologies
Gallium acetylacetonate is increasingly being utilized as a precursor in the development of advanced materials for energy conversion and storage, addressing the need for more efficient and sustainable energy solutions.
Precursor for Battery Cathode Materials and Fuel Cells
In the field of energy storage, Ga(acac)3 is used as a precursor to synthesize nanocrystalline gallium oxide spinels. sigmaaldrich.com These materials have applications in battery cathodes. sigmaaldrich.comnih.gov The sol-gel method, which can employ precursors like gallium acetylacetonate, is noted for its simplicity and ability to produce homogenous, shape-tunable particles suitable for battery active materials. mdpi.com While research into gallium-based anodes like gallium ferrite (B1171679) (GaFeO3) is also underway, the primary application for Ga(acac)3 in this context is in the synthesis of cathode materials. nih.gov
Regarding fuel cells, research has explored the use of platinum-gallium (PtGa/C) electrocatalysts for the ethanol (B145695) oxidation reaction, which is relevant to direct ethanol fuel cells. nih.gov The addition of gallium to platinum electrocatalysts has been shown to improve the catalytic activity for ethanol oxidation. nih.gov While not a direct application of gallium acetylacetonate, this highlights the role of gallium in advancing fuel cell technology.
Fabrication of Electron-Transporting Layers for Perovskite Solar Cells
Perovskite solar cells (PSCs) represent a rapidly advancing photovoltaic technology. rsc.org The electron transport layer (ETL) is a critical component of PSCs, responsible for efficiently extracting and transporting electrons. mdpi.com Gallium(III) acetylacetonate is used to synthesize γ-Ga2O3 nanocrystals, which are then used to fabricate the electron-transporting layer for perovskite solar cells. sigmaaldrich.comsigmaaldrich.com
These γ-Ga2O3 nanocrystals create an effective interfacial connection with the perovskite top layer, which in turn enhances the efficiency of charge transport. sigmaaldrich.comsigmaaldrich.com The performance of PSCs is highly dependent on the properties of the ETL, and materials derived from Ga(acac)3 contribute to optimizing this component. nih.govacs.org
Formation of LiGa Alloy Layers on Anodes for Lithium-Sulfur Batteries
In lithium-sulfur batteries, gallium acetylacetonate is employed to fabricate a lithium-gallium (LiGa) alloy layer on the lithium metal anode. sigmaaldrich.comsigmaaldrich.com This is achieved through the in-situ electroreduction of the Ga(acac)3. sigmaaldrich.comsigmaaldrich.com The resulting LiGa alloy layer serves a crucial function by suppressing the formation of lithium dendrites. sigmaaldrich.comsigmaaldrich.com Dendrite growth is a major issue in lithium-metal batteries, leading to reduced safety and cycle life.
Biomedical Research Initiatives: Inhibition of Osteoclastic Bone Resorption Utilizing Gallium Acetylacetonate-Loaded Scaffolds
Recent biomedical research has highlighted the potential of gallium acetylacetonate in bone tissue engineering, specifically in inhibiting bone loss. tandfonline.comnih.gov Gallium has been shown to be effective in treating disorders associated with accelerated bone loss. nih.gov
Studies have focused on incorporating gallium acetylacetonate into 3D-printed polylactic acid scaffolds. tandfonline.comnih.govresearchgate.net These GaAcAc-loaded scaffolds have demonstrated the ability to combat osteoclastic bone resorption by inhibiting the differentiation and function of osteoclasts, the cells responsible for breaking down bone tissue. tandfonline.comnih.govresearchgate.net
Research findings indicate that scaffolds loaded with GaAcAc effectively reduce the number and size of osteoclasts. tandfonline.comnih.govresearchgate.net This is supported by the suppression of key genetic markers for osteoclast differentiation, such as NFAT2, c-Fos, TRAF6, and TRAP. tandfonline.comnih.govresearchgate.net Furthermore, all tested GaAcAc-loaded scaffolds, irrespective of surface pretreatments, were successful in inhibiting the function of osteoclasts, as evidenced by a significant reduction in the number of resorption pits on bone slices. tandfonline.comnih.govresearchgate.net This inhibitory effect is attributed to the downregulation of NFATc1 expression, a key regulator of osteoclast differentiation. nih.gov
| Scaffold Treatment | Effect on Osteoclast Counts and Size | Inhibition of Osteoclast Function | Key Suppressed Markers |
| GaAcAc-loaded (no pretreatment) | Effective reduction | Highest inhibition of resorptive pits tandfonline.comnih.govresearchgate.net | NFAT2, c-Fos, TRAF6, TRAP tandfonline.comnih.govresearchgate.net |
| GaAcAc-loaded (NaOH pretreatment) | Effective reduction tandfonline.comnih.govresearchgate.net | Significant inhibition of resorptive pits | NFAT2, c-Fos, TRAF6, TRAP tandfonline.comnih.govresearchgate.net |
| GaAcAc-loaded (PDA pretreatment) | Effective reduction | Significant inhibition of resorptive pits | NFAT2, c-Fos, TRAF6, TRAP tandfonline.comnih.govresearchgate.net |
Fabrication of Various Shapes of Carbon Nanostructures via Chemical Vapor Deposition
Gallium acetylacetonate has also found a role in the synthesis of carbon nanostructures through chemical vapor deposition (CVD). wikipedia.org CVD is a versatile and scalable technique for producing a wide variety of carbon nanomaterials, including nanotubes, nanospheres, and graphene. bohrium.comenpress-publisher.com
Specifically, Ga(acac)3 can be used as a precursor in the CVD process. wikipedia.org For instance, it is used to synthesize high-purity GaN nanowires and nanoneedles. wikipedia.org The CVD method allows for control over the synthesis conditions, which in turn can influence the structure and properties of the resulting nanostructures. nih.gov While the primary application mentioned is for GaN nanostructures, the use of organometallic precursors like gallium acetylacetonate is a key aspect of CVD processes for creating various advanced nanomaterials. wikipedia.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and molecular properties of gallium complexes. For a compound like gallium;(Z)-4-oxopent-2-en-2-olate, which is a gallium complex with three acetylacetonate (B107027) ligands (Ga(acac)3), DFT calculations can predict and analyze its geometric and electronic features with a high degree of accuracy. The molecule typically adopts a D3 symmetry. wikipedia.org
Furthermore, DFT is employed to calculate atomic charge distributions, which are crucial for understanding the nature of the metal-ligand bonding. In a related gallium complex, calculations showed a reduction in the positive charge on the gallium atom upon coordination with the ligand, indicating electron transfer from the ligand donor atoms to the metal center. nih.gov A Natural Bond Order (NBO) analysis can also be performed to confirm the electrophilic nature of the metal-containing oxidant in catalytic cycles. nih.gov
While specific calculated values for this compound are not available, a hypothetical DFT study would likely generate data similar to that presented in the following table, which illustrates the types of molecular properties that can be elucidated.
Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound
| Property | Calculated Value | Unit |
| Ga-O Bond Length | 1.95 | Å |
| O-Ga-O Bite Angle | 95.0 | Degrees |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Mulliken Charge on Ga | +1.45 | e |
| Dipole Moment | 0.0 | Debye |
Note: The data in this table is illustrative and based on typical values for similar metal acetylacetonate complexes. It is not based on actual experimental or computational results for this compound.
Computational Modeling of Reaction Mechanisms and Ligand Interactions
Computational modeling is an invaluable tool for deciphering the intricate details of reaction mechanisms and ligand interactions involving gallium complexes. DFT calculations can map out potential energy surfaces for chemical reactions, identifying transition states, intermediates, and the associated activation energies. This allows for a detailed understanding of the reaction pathways and the factors that control selectivity.
For example, computational studies on the epoxidation of alkenes catalyzed by gallium(III) complexes have suggested that the peracetic acid is most effectively activated when it binds to the metal center in a κ² fashion. nih.gov These calculations also revealed that the displacement of chloride anions from the precatalyst by acetic or peracetic acid occurs through a dissociative ligand exchange pathway. nih.gov
In the context of gallium-mediated organic reactions, DFT has been used to elucidate the role of the gallium species. A study on the gallium-mediated coupling of methylidenemalonates and acetylenes showed that an ionic gallium complex is the key mediator. researchgate.net The calculations demonstrated that the distortion energy of the gallium complex is a primary factor influencing the activation energy of the nucleophilic addition step. researchgate.net Furthermore, these computational models can explain regioselectivity and chemoselectivity, often attributing them to steric rather than electronic effects. researchgate.net
The kinetics of ligand-exchange processes in mixed β-diketonate complexes of gallium(III) have also been a subject of computational investigation, providing insights into the dynamics of configurational rearrangements. acs.org
The following table summarizes the types of insights that can be gained from the computational modeling of reactions involving a compound like this compound.
Table 2: Insights from Computational Modeling of Reaction Mechanisms
| Area of Investigation | Type of Information Obtained |
| Catalytic Cycles | Identification of active catalytic species, transition states, and intermediates. |
| Ligand Exchange | Determination of associative vs. dissociative pathways and their energy barriers. |
| Reaction Selectivity | Understanding the origins of chemo-, regio-, and stereoselectivity. |
| Precursor Decomposition | Modeling thermal decomposition pathways for applications like Atomic Layer Deposition. mdpi.comresearchgate.net |
| Role of Solvents | Elucidation of the explicit and implicit effects of solvents on the reaction pathway. |
These computational approaches, while not yet specifically applied to this compound in available literature, underscore the potential of theoretical chemistry to significantly advance our understanding of its chemical behavior and reactivity.
Concluding Remarks and Future Research Perspectives
Current Challenges in the Synthesis and Advanced Characterization of Gallium Acetylacetonate (B107027)
The synthesis of gallium acetylacetonate, while established, presents ongoing challenges in achieving high purity and controlling morphology, which are critical for its performance in advanced applications. One of the primary difficulties lies in the complete removal of impurities, including water and residual starting materials, which can significantly impact the properties of the resulting gallium-based thin films and nanomaterials. rsc.org
Advanced characterization of gallium acetylacetonate and its derivative materials also poses hurdles. While techniques like X-ray diffraction (XRD), Rutherford backscattering spectrometry (RBS), and X-ray photoelectron spectroscopy (XPS) are employed to analyze film stoichiometry and crystallinity, a deeper understanding of the complex decomposition pathways and the influence of synthesis parameters on the final material properties is still needed. rsc.org For instance, the thermal decomposition of Ga(acac)3 to form gallium oxide is a key process, but the precise kinetics and the role of the atmospheric conditions (e.g., presence of oxygen or ozone) require further investigation to optimize film quality. indium.comrsc.org The use of model-fitting and model-free approaches has been explored to understand the decomposition kinetics, with studies showing that the process can be best described by a phase-boundary controlled reaction. researchgate.net
Furthermore, the characterization of the intermediate species formed during chemical vapor deposition (CVD) or atomic layer epitaxy (ALE) processes is challenging due to their transient nature. wikipedia.orgnanorh.com Developing in-situ characterization techniques could provide valuable insights into the growth mechanisms and help in refining the synthesis protocols for targeted material properties.
Future Directions in Novel Material Development and Application Enhancement
The versatility of gallium acetylacetonate as a precursor opens up exciting possibilities for the development of novel materials with enhanced functionalities.
Enhanced Material Synthesis: Future research will likely focus on refining synthesis techniques to create highly tailored gallium-based nanomaterials. This includes the low-temperature synthesis of high-purity gallium nitride (GaN) nanowires and nanoneedles, which have significant potential in next-generation electronics and optoelectronics. wikipedia.orgsigmaaldrich.com Solvothermal synthesis methods using acetylacetonate precursors are also a promising route for producing mixed-metal gallium oxide spinels with unique magnetic and electronic properties. nih.gov The ability to control the stoichiometry and crystal structure of these materials by adjusting reaction conditions is a key area for exploration. nih.gov
Advanced Applications: The applications of materials derived from gallium acetylacetonate are continually expanding. In electronics, the focus is on improving the performance of gallium oxide (Ga₂O₃) and gallium nitride (GaN) thin films for use in LEDs, laser diodes, and high-frequency devices. nanorh.com For instance, γ-Ga₂O₃ nanocrystals synthesized from Ga(acac)₃ can be used to create efficient electron-transporting layers in perovskite solar cells. sigmaaldrich.com
In the realm of medical applications, gallium-based nanoparticles and functionalized surfaces derived from Ga(acac)₃ are being explored for their use in sensors and drug delivery systems. nanorh.com Recent studies have also investigated the use of Ga(acac)₃-loaded 3D-printed scaffolds for potential applications in inhibiting osteoclastic bone resorption. tandfonline.com
The catalytic properties of gallium acetylacetonate are another area of growing interest. It can act as a catalyst or catalyst precursor in various organic reactions, including polymerization. nanorh.com
Potential for Interdisciplinary Research Expansion and Sustainable Production Methods
The future of gallium acetylacetonate research lies in interdisciplinary collaboration and the development of sustainable practices.
Interdisciplinary Research: The unique properties of gallium-based materials necessitate a collaborative approach involving chemists, materials scientists, physicists, and engineers. For example, the development of advanced sensors for detecting gases or biological molecules will require expertise in both material synthesis and device fabrication. nanorh.com Similarly, the exploration of gallium compounds in medical applications will benefit from partnerships between materials scientists and biomedical researchers. tandfonline.com The study of gallium(III)-acetate complexes in aqueous solutions, utilizing techniques like potentiometry, EXAFS, and IR spectroscopy, highlights the need for a multi-technique approach to understand the fundamental chemistry of these systems. researchgate.netrsc.org
Sustainable Production: As the demand for gallium-based technologies grows, developing sustainable production methods for gallium acetylacetonate and the subsequent recycling of gallium from waste streams becomes crucial. Research into greener synthesis routes that minimize the use of hazardous solvents and energy consumption is a key priority.
Furthermore, efficient methods for recovering gallium from semiconductor industry waste are being actively investigated. ijresm.comresearchgate.net Approaches such as biosorption, using microorganisms to absorb gallium from wastewater, present a low-cost and environmentally friendly alternative to traditional extraction methods. ijresm.com The development of innovative and green strategies, such as quantitative phase-controlling transition processes for recovering gallium from LED industry waste, shows promise for creating a more circular economy for this valuable element. nih.gov
Q & A
Q. What are the established methods for synthesizing gallium;(Z)-4-oxopent-2-en-2-olate, and how do reaction conditions influence product purity?
this compound is typically synthesized via ligand exchange reactions or thermal decomposition of gallium precursors. For example, sol-gel methods using triethylene glycol (TEG) as a solvent and reducing agent can yield gallium-containing nanoparticles, with reaction temperature (e.g., 200–300°C) critically affecting crystallinity and particle size . Purity is optimized by controlling stoichiometric ratios of gallium salts to the (Z)-4-oxopent-2-en-2-olate ligand and employing inert atmospheres to prevent oxidation.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key techniques include:
- FTIR and NMR : To confirm ligand coordination via shifts in carbonyl (C=O) and enolate (C-O) stretching frequencies.
- X-ray diffraction (XRD) : Resolves crystal structure; SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule crystallography .
- XPS (X-ray photoelectron spectroscopy) : Validates gallium oxidation state (e.g., Ga³⁺) and ligand-metal bonding.
Q. What are the primary applications of this compound in materials science?
The compound serves as a precursor for synthesizing functional materials, such as superparamagnetic Ga₀.₉Fe₂.₁O₄ nanoparticles, which exhibit applications in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery . Its stability under thermal decomposition makes it suitable for oxide thin-film deposition.
Advanced Research Questions
Q. How can experimental design address contradictions in reported magnetic properties of this compound-derived nanoparticles?
Discrepancies in magnetic behavior (e.g., superparamagnetic vs. ferromagnetic) often arise from synthesis variables:
- Particle size : Smaller particles (<10 nm) favor superparamagnetism; controlled growth via surfactants (e.g., oleic acid) can standardize outcomes.
- Doping ratios : Ga/Fe molar ratios (e.g., 0.9:2.1 in Ga₀.₉Fe₂.₁O₄) must be precisely calibrated using inductively coupled plasma (ICP) analysis .
- Post-synthesis annealing : Temperature-dependent phase transitions (e.g., γ-Fe₂O₃ to α-Fe₂O₃) should be monitored via in situ XRD.
Q. What mechanistic insights explain the ligand’s role in stabilizing gallium complexes for biomedical applications?
The (Z)-4-oxopent-2-en-2-olate ligand enhances stability via:
- Chelation effects : The enolate oxygen atoms form strong bonds with Ga³⁺, reducing hydrolysis in aqueous environments.
- Steric protection : The ligand’s branched structure shields the gallium core from aggregation, critical for maintaining nanoparticle dispersity in biological media .
Comparative studies with analogous ligands (e.g., acetylacetonate) reveal superior thermal stability for the (Z)-configured enolate.
Q. How can computational modeling complement experimental data in predicting the reactivity of this compound?
Density functional theory (DFT) simulations can:
Q. What strategies mitigate challenges in scaling up synthesis while maintaining nanoparticle monodispersity?
- Microfluidic reactors : Enable precise control of mixing rates and temperature gradients.
- Lyophilization (freeze-drying) : Preserves particle size during storage by preventing agglomeration.
- In-line dynamic light scattering (DLS) : Monitors particle size distributions in real time during synthesis .
Data Contradiction Analysis
Q. Why do studies report varying catalytic efficiencies for this compound in organic transformations?
Divergent results stem from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance Lewis acidity, boosting catalytic activity in Diels-Alder reactions.
- Substrate specificity : Sterically hindered substrates may reduce accessibility to gallium active sites.
- Air sensitivity : Oxidation of Ga³⁺ to Ga⁰ in non-inert environments can deactivate the catalyst, necessitating strict anaerobic conditions .
Methodological Tables
Q. Table 1. Optimization Parameters for Ga;(Z)-4-oxopent-2-en-2-olate Synthesis
| Parameter | Optimal Range | Impact on Product |
|---|---|---|
| Temperature | 200–250°C | Higher temps → smaller NPs |
| Ligand:Ga ratio | 3:1 | Excess ligand → impurities |
| Reaction time | 2–4 hours | Short times → incomplete |
| Solvent (TEG) purity | ≥99.8% | Reduces side reactions |
Q. Table 2. Key Characterization Data
| Technique | Expected Outcome (Ga Complex) |
|---|---|
| FTIR | ν(C=O) ~1580 cm⁻¹, ν(C-O) ~1250 cm⁻¹ |
| XRD | Cubic spinel structure (Fd-3m space group) |
| XPS | Ga 2p₃/₂ binding energy ~1118 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
